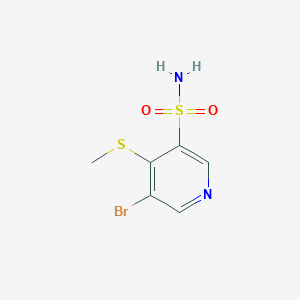
Methyl4-(aminomethyl)-2-nitrobenzoatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl4-(aminomethyl)-2-nitrobenzoatehydrochloride is an organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a nitro group, an ester group, and an aminomethyl group attached to a benzene ring. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl4-(aminomethyl)-2-nitrobenzoatehydrochloride typically involves a multi-step process One common method starts with the nitration of methyl benzoate to introduce the nitro group This is followed by a reduction reaction to convert the nitro group to an amino groupThe reaction conditions often include the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to ensure consistent product quality. Additionally, purification steps such as crystallization, filtration, and drying are employed to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Methyl4-(aminomethyl)-2-nitrobenzoatehydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, oxidizing agents like potassium permanganate for oxidation reactions, and acids or bases for hydrolysis reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amino group, while hydrolysis of the ester group results in the formation of a carboxylic acid .
Aplicaciones Científicas De Investigación
Methyl4-(aminomethyl)-2-nitrobenzoatehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl4-(aminomethyl)-2-nitrobenzoatehydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aminomethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- Methyl4-(aminomethyl)-2-nitrobenzoate
- 4-(aminomethyl)benzoic acid
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
Methyl4-(aminomethyl)-2-nitrobenzoatehydrochloride is unique due to its combination of functional groups, which provide a versatile platform for various chemical transformations and applications. Its hydrochloride form enhances its solubility and stability, making it suitable for a wide range of research and industrial applications .
Propiedades
Fórmula molecular |
C9H11ClN2O4 |
|---|---|
Peso molecular |
246.65 g/mol |
Nombre IUPAC |
methyl 4-(aminomethyl)-2-nitrobenzoate;hydrochloride |
InChI |
InChI=1S/C9H10N2O4.ClH/c1-15-9(12)7-3-2-6(5-10)4-8(7)11(13)14;/h2-4H,5,10H2,1H3;1H |
Clave InChI |
WCIMNPOJICYNPI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C(C=C1)CN)[N+](=O)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



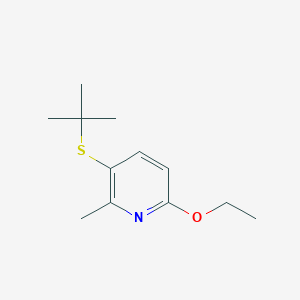
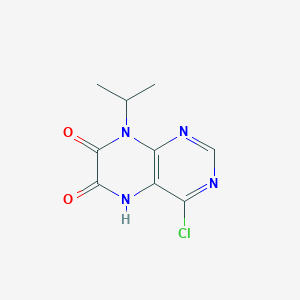
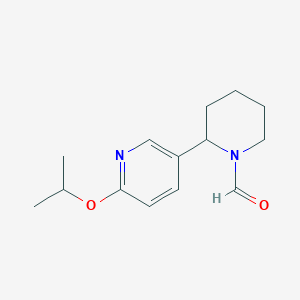
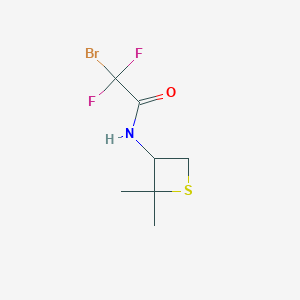
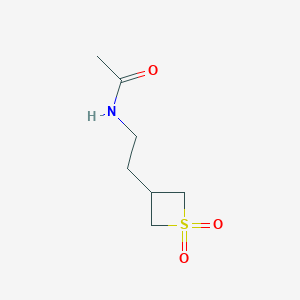
![4-Chloro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B15230446.png)

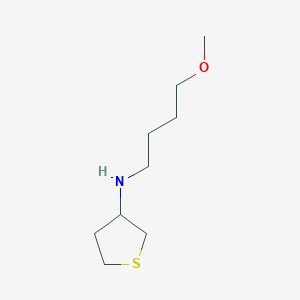
![7-Bromo-4-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15230459.png)
![Methyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B15230467.png)
![4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile](/img/structure/B15230477.png)

